molecular formula C12H21NO4 B13568598 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-methylpropanoic acid

3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-methylpropanoic acid

Cat. No.: B13568598
M. Wt: 243.30 g/mol
InChI Key: YJQPWUVEGFQZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of flow microreactor systems, which allow for efficient and sustainable synthesis . The reaction conditions often involve the use of tert-butyl chloroformate and a base such as triethylamine to introduce the Boc group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale of production and the specific requirements of the process. Flow microreactor systems are preferred for their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free azetidine derivative.

    Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines or alcohols.

Scientific Research Applications

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the azetidine ring to interact with enzymes or receptors without undergoing rapid degradation. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid is unique due to its specific structural features, including the Boc-protected azetidine ring and the presence of a methylpropanoic acid moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid

InChI

InChI=1S/C12H21NO4/c1-8(10(14)15)5-9-6-13(7-9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)

InChI Key

YJQPWUVEGFQZJS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CN(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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